Phomallenic acid C
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Overview
Description
Phomallenic acid C is a natural product found in Phoma and Plagiostoma with data available.
Scientific Research Applications
Enantioselective Synthesis
- Phomallenic acid C, identified as a bacterial FAS II inhibitor, has been synthesized enantioselectively, marking the first synthesis of this compound as a mixture of (R)- and (S)-isomers. This synthesis employed the diyne-allene motif constructed using a coupling under Negishi conditions (Ya‐Jun Jian, Chao-Jun Tang, & Yikang Wu, 2007). The same synthesis approach was highlighted in multiple studies, emphasizing its significance in creating optically active allene diynes (Ya-Jun Jian, Chao-Jun Tang, & Yikang Wu, 2007).
Inhibitory Effects on Bacterial FAS II Pathway
- Phomallenic acid C has been recognized for its inhibitory action on the bacterial FAS II pathway, a potential target for antibacterial drug development. This compound's structure and synthesis techniques contribute to understanding and potentially exploiting the FAS II pathway in bacteria for antibacterial purposes (K. Ishigami, Tomoko Kato, K. Akasaka, & Hidenori Watanabe, 2008); (Tomoko Kato, K. Ishigami, K. Akasaka, & Hidenori Watanabe, 2009).
Antimicrobial Agents Discovery
- Phomallenic acids A-C, including phomallenic acid C, were discovered from a Phoma species as antimicrobial agents. These compounds showed promising activity against Staphylococcus aureus, including methicillin-resistant strains, underlining their potential as novel antibacterial agents (J. Ondeyka, D. Zink, K. Young, et al., 2006).
Total Syntheses of Phomallenic Acids
- The total syntheses of phomallenic acids, including phomallenic acid C, utilizing palladium-catalyzed coupling, have been achieved. This synthesis approach provides insights into the chemical structure and potential biological activities of these acids (Masahiro Yoshida, M. Al-Amin, & K. Shishido, 2008).
properties
Product Name |
Phomallenic acid C |
---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8,10H,2-3,11-17H2,1H3,(H,19,20) |
InChI Key |
KSAZGINEUAUMNR-UHFFFAOYSA-N |
SMILES |
CCCC#CC#CC=C=CCCCCCCCC(=O)O |
Canonical SMILES |
CCCC#CC#CC=C=CCCCCCCCC(=O)O |
synonyms |
phomallenic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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